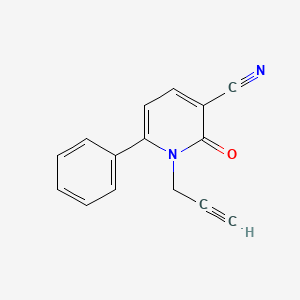

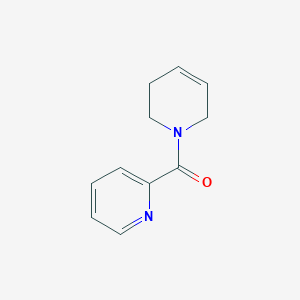

2-Oxo-6-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxo-6-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarbonitrile, also known as KPP or Kinetin phenylpropargyl ether, is a synthetic cytokinin that has been widely used in plant research. It was first synthesized in 1974 by Skoog and his colleagues as a derivative of the natural cytokinin, kinetin. Since then, KPP has been extensively studied for its various applications in plant biology.

Applications De Recherche Scientifique

Structural and Optical Properties

The study on pyrazolo pyridine derivatives, which are structurally similar to 2-Oxo-6-phenyl-1-(2-propynyl)-1,2-dihydro-3-pyridinecarbonitrile, reveals the compounds' monoclinic polycrystalline nature, optical properties, and potential as photosensors. These derivatives exhibit optical energy gaps indicative of their utility in electronic and optical devices. Such materials can be used in fabricating heterojunctions for electronic applications, including photosensors due to their specific optical band gaps and structural properties (Zedan, El ‐ Taweel, El ‐ Menyawy, 2020).

Synthesis of Pyridine and Fused Pyridine Derivatives

Research on the synthesis of pyridine derivatives from similar compounds has led to the development of new pyridine and fused pyridine derivatives, showcasing the diversity of chemical reactions and products that can be obtained. These reactions include transformations leading to isoquinoline derivatives, pyrido [2,3-d] pyrimidine derivatives, and various substituted pyridine carbonitriles. Such synthetic pathways expand the chemical toolkit available for creating compounds with potential applications in drug development, material science, and organic electronics (S. A. Al-Issa, 2012).

Antimicrobial and Anticancer Activities

Compounds synthesized from 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, closely related to the chemical structure , have shown promising antibacterial and antitumor activities. This indicates the potential of such compounds in medical research, particularly in developing new treatments for infections and cancer. The synthesis of these compounds involves multi-step reactions, leading to various derivatives with significant biological activities (Safaa I Elewa et al., 2021).

Electronic and Photovoltaic Applications

The derivatives of pyrazolo pyridine, with optical and electronic properties similar to the compound of interest, have been utilized in electronic devices. These studies demonstrate the potential of such compounds in creating heterojunctions with specific diode characteristics and photovoltaic properties. The fabrication of devices based on these compounds shows promise for application in solar cells and other electronic devices requiring materials with specific electronic and optical characteristics (E. M. El-Menyawy, I. Zedan, H. Nawar, 2019).

Propriétés

IUPAC Name |

2-oxo-6-phenyl-1-prop-2-ynylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c1-2-10-17-14(12-6-4-3-5-7-12)9-8-13(11-16)15(17)18/h1,3-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHMVRMTTLILGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=CC=C(C1=O)C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2768728.png)

![Tert-butyl 4-[(5-fluoropyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2768731.png)

![Spiro[3.4]octan-5-ol](/img/structure/B2768734.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2768735.png)

![6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide](/img/structure/B2768736.png)

![4-{[(2-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2768738.png)

![2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2768748.png)

![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2768749.png)